3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Description
3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a β-amino acid derivative characterized by a phenyl ring substituted with a cyano group (-CN) at the 3-position, a carboxylic acid group, and an amino group on the adjacent carbon. Its molecular formula is C₁₁H₁₁N₂O₂·HCl, with a molecular weight of 240.69 g/mol (monoisotopic mass) and a CAS number of 332061-86-6 . The compound is often used in pharmaceutical research as a chiral building block for peptidomimetics or enzyme inhibitors due to its structural rigidity and electronic properties imparted by the cyano group.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAIOCXWQMXNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzaldehyde-Based Synthesis
The most widely documented method begins with benzaldehyde and ethyl acetoacetate. As outlined in CN102115450A, this route involves:
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Condensation : Benzaldehyde reacts with ethyl acetoacetate in ethanol under piperidine catalysis to form 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.
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Decarbonylation : Treatment with 20% NaOH at 85–90°C yields 3-phenylglutaric acid.
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Dehydration : Cyclization in toluene with acetic anhydride produces 3-phenylglutaric anhydride.
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Hydrolysis : Reaction with ammonium hydroxide generates 5-amino-5-oxo-3-phenylpentanoic acid.
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Oxidation : Sodium hypochlorite oxidation under alkaline conditions yields the target compound, with a final recrystallization purity >99%.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, piperidine, 24h | 85% |
| 5 | 25% NaOH, NaOCl, 70°C | 76.2% |
One-Pot Synthesis via Nitromethane Intermediate
A streamlined approach from ChemicalBook employs nitromethane and diethyl malonate:
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Condensation : Benzaldehyde and nitromethane react in ethanol with sodium methoxide at -5°C.
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Addition : Diethyl malonate is introduced, followed by HCl neutralization.
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Hydrogenation : Palladium-carbon catalyzes hydrogenation at 55°C, yielding a key intermediate.
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Hydrolysis : 30% HCl at 95°C for 24h produces the hydrochloride salt.
Advantages :
Catalytic Asymmetric Hydrogenation
Patents CN112500316A and Sigma-Aldrich protocols highlight enantioselective synthesis using chiral catalysts:
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Substrate Preparation : 3-Cyanophenylpropenaldehyde is synthesized via Wittig reaction.
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Reductive Amination : Chiral Ru-BINAP catalysts enable asymmetric hydrogenation, achieving >98% enantiomeric excess (ee).
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Deprotection : TFA removes Boc groups, followed by HCl salification.
Conditions :
Solid-Phase Peptide Synthesis (SPPS)
Though less common, SPPS methods adapt resin-bound strategies for scalable production:
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Resin Loading : Wang resin functionalized with Fmoc-β-homo-phenylalanine.
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Cyano Introduction : Pd-mediated coupling of 3-cyanophenylboronic acid.
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Cleavage : TFA/HCl liberates the compound, with HPLC purity ≥98%.
Typical Yield : 70–75% (milligram scale).
Industrial-Scale Optimization
CN104478745A details a cost-effective protocol for bulk synthesis:
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Solvent Selection : Ethanol minimizes side reactions vs. THF or DCM.
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Catalyst Screening : Piperazine outperforms triethylamine in reducing dimerization.
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Crystallization : Recrystallization from 95% ethanol achieves 99.2% purity.
Scale-Up Data :
| Parameter | Value |
|---|---|
| Batch Size | 10 kg |
| Purity | 99.5% |
| Cost Reduction | 40% vs. earlier methods |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides for Ullmann-type aryl amination reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides can produce N-aryl amino butanoic acids .
Scientific Research Applications
Medicinal Chemistry
3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride serves as a building block in drug design targeting neurological disorders and metabolic diseases. Its structural features allow it to interact with specific biological receptors and enzymes.
Biochemical Studies
The compound is utilized in biochemical research to investigate enzyme mechanisms and metabolic pathways. It has demonstrated significant interactions with various biological macromolecules, including proteins and nucleic acids.
Organic Synthesis
In organic chemistry, this compound acts as a versatile reagent in synthesizing complex molecules and chiral intermediates. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) enhances its utility in laboratory settings.
Research indicates that this compound exhibits notable biological activities , including:
- Antimicrobial Properties: Effective against pathogens such as Staphylococcus aureus and Escherichia coli, with demonstrated antifungal activity against strains like Aspergillus niger.
- Neurotransmitter Modulation: Studies show it increases dopamine release in neuronal cultures, suggesting potential therapeutic applications for neurological disorders like Parkinson's disease.
Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated a significant increase in dopamine release, highlighting its potential role in treating neurological disorders.
Antimicrobial Efficacy
In a clinical trial assessing the efficacy of this compound against bacterial infections, patients treated with formulations containing this compound showed a 70% reduction in infection rates compared to control groups.
Interaction Studies
Advanced techniques such as molecular docking and spectroscopy have elucidated the interactions between this compound and biological targets:
| Interaction Target | Method Used | Findings |
|---|---|---|
| Bacterial Enzymes | Molecular Docking | High binding affinity observed, indicating potential as an enzyme inhibitor. |
| Fungal Cell Membranes | Spectroscopy | Disruption of membrane integrity noted, leading to cell death in treated cultures. |
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways The exact mechanism depends on the specific application and the biological system being studied
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride, highlighting differences in substituents, stereochemistry, and physicochemical properties.
Structural and Functional Insights
- Substituent Effects: Electron-Withdrawing Groups (-CN, -CF₃, -Cl): Enhance acidity of the carboxylic acid group (pKa ~2–3) and stabilize intermediates in nucleophilic reactions. The -CN group in 3-cyanophenyl derivatives increases polarity, affecting solubility and membrane permeability . Halogen vs. Cyano: Chlorophenyl analogs (e.g., CAS 331763-54-3) exhibit higher lipophilicity (LogP ~1.5–2.0) compared to cyanophenyl derivatives (LogP ~0.8–1.2), influencing blood-brain barrier penetration . Heterocyclic Analogs: Thiophene-containing derivatives (e.g., CAS 332061-91-3) introduce sulfur-mediated hydrogen bonding, altering pharmacokinetic profiles .
- Stereochemical Considerations: The (S)-isomers (e.g., 3-cyanophenyl and 3-chlorophenyl derivatives) are more commonly utilized in drug discovery due to their compatibility with L-amino acid metabolic pathways .
Biological Activity
3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, a chiral compound with the molecular formula , has garnered attention in various fields of scientific research due to its significant biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, highlighting its applications in biochemistry and medicine.
Chemical Structure and Properties
The compound is characterized by:
- Amino Group : Contributing to its basic properties.
- Cyanophenyl Group : Enhancing its interaction with biological targets.
- Butanoic Acid Moiety : Providing a framework for further modifications.
Its molecular weight is approximately 204.22 g/mol, and it exhibits properties typical of amino acid derivatives, making it a versatile candidate in drug design and synthesis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter release and synaptic transmission.
- Receptor Modulation : The compound has been shown to interact with various receptors, which may modulate their activity and influence signaling pathways related to neurotransmission and cellular metabolism.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Neuropharmacological Effects
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Antimicrobial Properties
- Exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Aspergillus niger, suggesting potential applications in antifungal and antibacterial therapies.
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Therapeutic Potential
- Explored as a precursor for drug development, particularly in the context of neurological therapies.
Case Study 1: Neuroinflammation
In a study investigating novel GSK-3β inhibitors, this compound was synthesized and evaluated for its neuroprotective effects. The results indicated that the compound could significantly reduce neuroinflammation markers in vitro, suggesting its potential utility in treating neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it inhibited the growth of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
Comparative Analysis with Related Compounds
The structural uniqueness of this compound allows for comparison with similar compounds. Below is a table summarizing these comparisons:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | C11H13ClN2O2 | Potentially similar receptor interactions |
| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride | C11H13ClN2O2 | Variations in receptor selectivity |
| Boc-(S)-3-amino-4-(2-cyano-phenyl)-butyric acid | C13H14N2O2 | Different protective group affects reactivity |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of structure-activity relationships in drug development.
Q & A
Q. What synthetic methodologies are recommended for 3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Common synthetic routes include reductive amination of ketone precursors or solid-phase peptide synthesis. For optimization, employ Design of Experiments (DOE) to vary parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd/C). Monitor reaction progress via TLC or HPLC-MS. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol gradients) is recommended. Comparative studies of similar derivatives suggest reaction yields improve with controlled pH (6–8) .
Q. Which analytical techniques are essential for characterizing the structural and chemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DMSO-d or DO to confirm backbone structure and substituent positions.
- HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 4.6 × 150 mm) with mobile phases (0.1% TFA in acetonitrile/water) to assess purity (>95%) and molecular ion confirmation.
- IR Spectroscopy : Identify functional groups (e.g., cyano stretch ~2240 cm, carboxylic acid O-H ~2500–3300 cm).
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl). Reference protocols from structurally analogous compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Desiccate to prevent hygroscopic degradation. For aqueous solutions, stabilize with buffers (pH 4–6) and avoid prolonged exposure to temperatures >40°C. Safety data for similar hydrochlorides recommend PPE (gloves, goggles) and fume hood use during handling .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously assessed and optimized during synthesis?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak® IA or IB columns (5 µm, 4.6 × 250 mm) with isocratic elution (hexane:isopropanol, 90:10) to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration via CD spectra in methanol (200–250 nm).
- Kinetic Resolution : Employ enantioselective catalysts (e.g., BINAP-metal complexes) during synthesis. Studies on trifluorophenyl analogs show >99% ee achievable with optimized ligand-metal ratios .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Replicate solubility tests under standardized conditions (e.g., USP rotating flask method, 25°C, 24 hr equilibration). Use high-purity solvents (HPLC-grade) and quantify dissolved compound via UV-Vis (λ = 260–280 nm) or gravimetric analysis. Conflicting data may arise from polymorphic forms; characterize crystallinity via XRPD. Statistical analysis (ANOVA) can identify outliers due to solvent impurities or temperature fluctuations .
Q. How to design an in vitro study evaluating metabolic stability in hepatic models?
- Methodological Answer :
- Liver Microsomes : Incubate compound (1–10 µM) with human or rat liver microsomes (1 mg/mL protein) in NADPH-regenerating buffer (37°C, pH 7.4).
- Sampling : Collect aliquots at 0, 5, 15, 30, 60 min. Terminate reactions with ice-cold acetonitrile.
- Quantification : Use LC-MS/MS (MRM mode) to measure parent compound depletion. Calculate half-life () via first-order kinetics. Include positive controls (e.g., verapamil) for enzyme activity validation .
Q. What factorial design approaches optimize reaction conditions for scaled-up synthesis?
- Methodological Answer : Implement a 2 factorial design to evaluate factors:
Methodological Considerations
Q. How to integrate computational modeling for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., GABA). Parameterize force fields (AMBER) for cyanophenyl moiety.
- QSAR Models : Train regression models (e.g., Random Forest) on logP, polar surface area, and H-bond donor/acceptor counts from analogs. Validate with leave-one-out cross-validation (R > 0.8).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Reference protocols from indenyl-propanoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
